molecular formula C12H14N2O3 B2814640 Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate CAS No. 95082-03-4

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate

Cat. No.: B2814640
CAS No.: 95082-03-4
M. Wt: 234.255
InChI Key: SCKFBEAFPPPMRM-UHFFFAOYSA-N
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Description

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is a chemical compound based on the benzoxazole pharmacophore, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This scaffold is present in a variety of biologically active substances and is extensively researched for its potential therapeutic applications. Benzoxazole derivatives are frequently investigated for their antimicrobial properties. Recent studies on similar benzoxazolin-2-one compounds have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Escherichia coli and Bacillus subtilis . The rise of multidrug-resistant microorganisms has increased the need for new antibiotic structures, and the benzoxazole moiety serves as a promising core for developing novel antibacterial agents . Beyond infectious disease research, the benzoxazole core is also a key structure in the development of potential anticancer agents. Some derivatives show selective toxicity toward cancer cells, indicating their utility in oncology research for creating new lead compounds . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(1,3-benzoxazol-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-16-11(15)7-8-13-12-14-9-5-3-4-6-10(9)17-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKFBEAFPPPMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate typically involves the reaction of 2-aminobenzoxazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated benzoxazole derivatives.

    Reduction: Amino or alcohol derivatives of the benzoxazole compound.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Differences

  • Benzoxazole vs. Benzothiazole/Benzimidazole :
    • The benzoxazole ring contains an oxygen atom, making it more electron-deficient compared to sulfur-containing benzothiazole () or nitrogen-rich benzimidazole (). This difference influences reactivity in nucleophilic substitution and hydrogen-bonding interactions .
  • Substituent Effects: Ethyl 3-(methylthio)propanoate () has a methylthio group, enhancing volatility and aroma properties, unlike the aromatic benzoxazole group in the target compound.

Functional and Application-Based Comparisons

  • Aroma vs. Bioactivity: Ethyl 3-(methylthio)propanoate is a key volatile ester in pineapple, contributing to fruity flavors . In contrast, benzoxazole/benzimidazole derivatives (e.g., ) are typically explored for medicinal applications due to their heterocyclic pharmacophores.
  • Synthetic Utility: Compounds like Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate () serve as protected intermediates in peptide synthesis, whereas the target compound’s benzoxazole-amino linkage may facilitate coupling reactions in drug discovery.

Physicochemical Properties

Property This compound Ethyl 3-(methylthio)propanoate Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate
Boiling Point Not reported Not reported 519.5±56.0 °C (predicted)
Density Not reported Not reported 1.33±0.1 g/cm³
pKa Not reported Not reported 0.85±0.10

Research Findings and Gaps

  • Key Findings: Ethyl 3-(methylthio)propanoate is a major aroma contributor in pineapple, with concentrations up to 106.21 µg·kg⁻¹ in pulp . Benzothiazole and benzimidazole analogs () are often synthesized via cyclization or condensation reactions, suggesting possible synthetic routes for the target compound .
  • Unresolved Questions: Limited data exist on the target compound’s solubility, stability, or biological activity.

Biological Activity

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a nucleophilic substitution reaction involving 2-aminobenzoxazole and ethyl 3-bromopropanoate. The reaction typically occurs under basic conditions in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires heating to facilitate the conversion of starting materials into the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA gyrase, which is crucial for DNA replication. This mechanism is common among benzoxazole derivatives, contributing to their effectiveness against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against different bacterial strains, the compound demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans. The minimal inhibitory concentrations (MICs) for these organisms were significantly lower than those observed for Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity
Bacillus subtilis32Active
Escherichia coli>128Inactive
Candida albicans64Active

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal effects. It has been particularly effective against pathogenic fungi, indicating its potential as a therapeutic agent in treating fungal infections. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole moiety can enhance antifungal efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). Notably, the compound exhibited lower toxicity towards normal cells compared to cancer cells, making it a promising candidate for further development as an anticancer agent .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Remarks
MCF-715Selective cytotoxicity
A54920Effective against lung cancer
PC318Potential for prostate cancer therapy

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. Results indicated that while the compound was effective against certain Gram-positive bacteria, its overall antibacterial potency was moderate compared to other derivatives tested .
  • Anticancer Research : In another research effort focusing on benzoxazole derivatives' anticancer activities, this compound was highlighted for its selective toxicity towards cancer cells. The study established a clear SAR that could guide future modifications aimed at enhancing its therapeutic profile .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate, and what reaction conditions optimize yield?

The compound can be synthesized via multi-step reactions involving benzoxazole derivatives and ethyl propanoate precursors. Key steps include:

  • Coupling reactions : Utilize Buchwald-Hartwig amination to introduce the benzoxazol-2-ylamino group to the propanoate backbone. This requires palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in anhydrous solvents (e.g., toluene) under inert atmospheres .
  • Esterification : React 3-aminopropanoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂), benzoxazole protons (aromatic δ 7.2–8.1 ppm), and propanoate backbone (δ ~3.5 ppm for CH₂-NH) .
  • IR Spectroscopy : Confirm the ester carbonyl (C=O stretch at ~1730 cm⁻¹) and benzoxazole C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₃N₂O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of benzoxazole derivatives like this compound?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) .
  • Structural analogs : Compare substituent effects (e.g., halogenation on benzoxazole alters target specificity) .
  • Dose-dependent effects : Conduct full dose-response curves (0.1–100 µM) to identify biphasic responses .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Ester hydrolysis : Test metabolites (e.g., free carboxylic acid) for enhanced solubility using simulated gastric fluid (pH 1.2–6.8) .
  • Prodrug design : Modify the ethyl ester to a pivaloyloxymethyl (POM) group for increased bioavailability .
  • Lipophilicity optimization : Adjust logP via substituents (e.g., -OCH₃ or -CF₃) while monitoring plasma protein binding (SPR assays) .

Q. How can reaction kinetics and stability studies inform experimental design for long-term storage?

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
  • pH-dependent stability : Assess hydrolysis rates in buffers (pH 3–10) to identify optimal storage conditions (e.g., pH 6–7, inert gas environment) .
  • Light sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation products; use amber vials for storage .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Molecular docking : Use AutoDock Vina to model binding to targets like GABA receptors or bacterial gyrase. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic analogs .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration and cytochrome P450 interactions .

Methodological Considerations

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Synthetic scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., nitroso derivatives) .
  • Safety protocols : Use NIOSH-approved respirators (P95) and chemical-resistant gloves (e.g., nitrile) during synthesis .

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